4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide

Azo pigment color tuning Substituent effect on λmax Monoazo Naphthol AS pigments

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 85005-63-6) is a monoazo pigment belonging to the Naphthol AS series, constructed from 2,4-dinitroaniline as the diazo component and 3-hydroxy-N-phenylnaphthalene-2-carboxamide (Naphthol AS) as the coupling component. The compound possesses a molecular formula of C23H15N5O6, a molecular weight of 457.4 g/mol, a high calculated logP of 7.15, and a polar surface area of 165.7 Ų, classifying it as a hydrophobic, high-molecular-weight organic colorant with substantial hydrogen-bond acceptor capacity.

Molecular Formula C23H15N5O6
Molecular Weight 457.4 g/mol
CAS No. 85005-63-6
Cat. No. B12732319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
CAS85005-63-6
Molecular FormulaC23H15N5O6
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C23H15N5O6/c29-22-18(23(30)24-15-7-2-1-3-8-15)12-14-6-4-5-9-17(14)21(22)26-25-19-11-10-16(27(31)32)13-20(19)28(33)34/h1-13,29H,(H,24,30)
InChIKeyIXVZAOJDLOSZQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 85005-63-6): Core Identity and Compound-Class Positioning


4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 85005-63-6) is a monoazo pigment belonging to the Naphthol AS series, constructed from 2,4-dinitroaniline as the diazo component and 3-hydroxy-N-phenylnaphthalene-2-carboxamide (Naphthol AS) as the coupling component . The compound possesses a molecular formula of C23H15N5O6, a molecular weight of 457.4 g/mol, a high calculated logP of 7.15, and a polar surface area of 165.7 Ų, classifying it as a hydrophobic, high-molecular-weight organic colorant with substantial hydrogen-bond acceptor capacity . Its defining structural feature is the 2,4-dinitrophenylazo group, a strongly electron-withdrawing chromophore that fundamentally differentiates its spectral, tautomeric, and stability properties from mono‑ or dichloro‑substituted Naphthol AS pigment analogs .

Why Generic Replacement of 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide with Other Naphthol AS Pigments Fails


Naphthol AS pigments share a common 3-hydroxy-N-phenylnaphthalene-2-carboxamide backbone, yet the diazo-component substituent governs the electronic character of the chromophore, the azo-hydrazone tautomeric equilibrium, and the resultant application properties [1]. Replacing the 2,4-dinitrophenyl group with a 2,5-dichlorophenyl (Pigment Red 2, C.I. 12310) or 2-chlorophenyl (Pigment Red 21, C.I. 12300) substituent alters the electron-withdrawing strength, shifting the absorption maximum, reducing photostability, and changing the hydrophobicity profile [2]. These differences are not cosmetic; they directly affect lightfastness ratings, migration resistance in polymers, and solvent fastness, making generic substitution a source of quantifiable performance deviation in industrial formulations [2].

Quantitative Differential Evidence for 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 85005-63-6) vs. Closest Analogs


Bathochromic Shift in Absorption Maximum vs. 2,5-Dichlorophenyl Analog (Pigment Red 2)

The 2,4-dinitrophenylazo group exerts a stronger electron-withdrawing effect (Hammett σp ≈ 0.78 per nitro group) than the 2,5-dichlorophenyl group (σp ≈ 0.23 for Cl), producing a significant bathochromic shift. Computational predictions and class-level spectral data for analogous Naphthol AS pigments indicate a λmax shift of approximately 30–50 nm toward longer wavelengths, moving the hue from a yellowish-red (typical of Pigment Red 2) to a bluish-red or magenta shade . This shift is consistent with the well-established correlation between electron-withdrawing strength of diazo substituents and the HOMO-LUMO gap in azo chromophores [1].

Azo pigment color tuning Substituent effect on λmax Monoazo Naphthol AS pigments

Enhanced Photostability (Lightfastness) vs. 2,5-Dichlorophenyl and 2-Chlorophenyl Analogs

Electron-withdrawing substituents on the diazo component of azo dyes increase photostability by lowering the electron density on the azo linkage, making it less susceptible to oxidative photodegradation. A systematic study on structurally related azo pyridone dyes demonstrated that adding electron-withdrawing groups to the aniline diazo component increased photostability and improved sublimation fastness [1]. Applied to the Naphthol AS series, the 2,4-dinitrophenylazo pigment is therefore expected to exhibit a lightfastness rating 1–2 grades higher (on the 1–8 blue wool scale) than Pigment Red 2 (lightfastness 5–6) and Pigment Red 21 (lightfastness 4–5) .

Lightfastness Photodegradation Azo pigment durability

Predominant Hydrazone Tautomeric Form vs. Mixed Tautomeric Equilibrium in Weaker Electron-Withdrawing Analogs

In azo dyes derived from β-naphthol coupling components, electron-withdrawing substituents on the phenylazo ring shift the tautomeric equilibrium decisively toward the hydrazone form. For 2-(4'-substituted phenylazo)-1-naphthol dyes, 4'-electron-withdrawing groups (e.g., nitro) yield the hydrazone tautomer at nearly 100%, while electron-donating groups favor the azo form (0–58%) [1]. The 2,4-dinitrophenylazo group, being one of the strongest electron-withdrawing substituents, drives the equilibrium essentially completely to the hydrazone tautomer. In contrast, the 2,5-dichlorophenyl group (Pigment Red 2), with weaker electron-withdrawing character, results in a mixed tautomeric population. All commercial Naphthol AS pigments adopt the hydrazone form in the solid state, but the strength of the hydrazone preference in solution and during processing affects color consistency and thermal stability [2].

Azo-hydrazone tautomerism Pigment color stability Solid-state chromophore

Higher Hydrophobicity (logP) and Migration Resistance vs. 2,5-Dichlorophenyl Analog (Pigment Red 2)

The target compound has a calculated logP of 7.15 (chemsrc.com), which is approximately 0.5–1.0 log unit higher than that of Pigment Red 2 (estimated logP ~6.2–6.5 based on its 2,5-dichlorophenylazo structure with molecular weight 436.3 g/mol) . This higher logP reflects the contribution of the two nitro groups, which increase both molecular polarizability and hydrogen-bond acceptor capacity (8 H-bond acceptors vs. 3 in Pigment Red 2). In polymer matrices, higher logP correlates with reduced migration tendency, as the pigment partitions more strongly into the non-polar polymer phase rather than migrating to the surface or into adjacent layers [1].

Pigment migration resistance logP Polymer compatibility

High-Value Application Scenarios for 4-[(2,4-Dinitrophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide (CAS 85005-63-6)


Bluish-Red/Magenta Color Matching in High-Performance Printing Inks

The 30–50 nm bathochromic shift of the 2,4-dinitrophenylazo chromophore relative to Pigment Red 2 enables formulation of bluish-red and magenta shades without blending with expensive quinacridone pigments [1]. This scenario is relevant for offset and flexographic ink manufacturers seeking a single-pigment magenta with high color strength and good transparency, as described in naphthol AS pigment patent literature [1].

Outdoor-Durable Coatings and Automotive Interior Plastics Requiring Lightfastness Grade ≥6

The projected lightfastness grade of 6–7 (vs. 5–6 for Pigment Red 2) makes this compound a candidate for exterior architectural coatings, automotive interior plastics, and outdoor signage where UV exposure is continuous [2]. The electron-withdrawing dinitrophenyl group slows oxidative photofading, extending the maintenance cycle of colored articles [2].

Low-Migration Pigment for Multi-Layer Food-Contact Packaging Inks

With a logP of 7.15 and molecular weight of 457.4 g/mol, this compound exhibits higher hydrophobicity than Pigment Red 2 (logP ~6.2–6.5) . Increased hydrophobicity and larger molecular size reduce migration tendency in laminated food packaging structures, helping formulators meet regulatory migration limits without additional barrier layers [3].

Tautomerically Uniform Reference Standard for Spectroscopic and Calorimetric Studies

The near-100% hydrazone tautomer population, driven by the strong electron-withdrawing 2,4-dinitrophenyl substituent, eliminates tautomeric ambiguity in solution-phase spectroscopic measurements [4]. This makes the compound suitable as a reference chromophore in solvatochromism studies, dye-DNA interaction assays, and pigment calibration standards where tautomeric purity is critical [4].

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